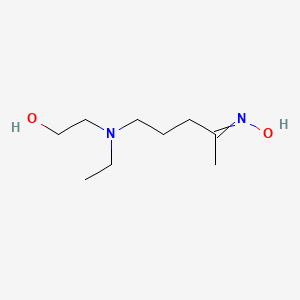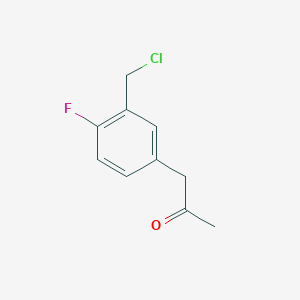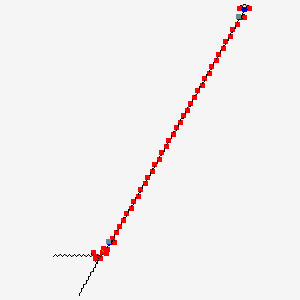
DSPE-PEG36-NH-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG36-NH-Mal typically involves the conjugation of DSPE with PEG and the subsequent attachment of a maleimide group. The process generally includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with PEG under mild conditions to form DSPE-PEG.
Attachment of Maleimide: The PEGylated DSPE is further reacted with maleimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-PEG36-NH-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group readily reacts with thiol groups (-SH) in a Michael addition reaction, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral pH and room temperature.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Hydrolysis: The major products are the hydrolyzed fragments of this compound.
Applications De Recherche Scientifique
DSPE-PEG36-NH-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: It is used to formulate liposomes and micelles for drug delivery, enhancing the stability and circulation time of therapeutic agents.
Bioconjugation: The maleimide group allows for the conjugation of proteins, peptides, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Synthesis: It is employed in the synthesis of nanoparticles for various biomedical applications, including cancer therapy and diagnostics.
Surface Modification: This compound is used to modify surfaces of medical devices and implants to improve biocompatibility and reduce immune response.
Mécanisme D'action
The mechanism of action of DSPE-PEG36-NH-Mal involves its ability to form stable conjugates with thiol-containing biomolecules through the maleimide group. This conjugation facilitates targeted delivery and enhances the stability of the attached molecules. The PEG chain provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream .
Comparaison Avec Des Composés Similaires
Similar Compounds
DSPE-PEG-Maleimide: Similar to DSPE-PEG36-NH-Mal but with different PEG chain lengths.
DSPE-PEG2000-Maleimide: A variant with a shorter PEG chain, used for similar applications but with different pharmacokinetic properties.
DSPE-PEG5000-Maleimide: A variant with a longer PEG chain, offering enhanced steric stabilization and prolonged circulation time.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The maleimide group allows for efficient conjugation with thiol-containing biomolecules, enhancing its versatility in biomedical research .
Propriétés
Formule moléculaire |
C121H231N3O48P- |
|---|---|
Poids moléculaire |
2527.1 g/mol |
Nom IUPAC |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/p-1/t115-/m0/s1 |
Clé InChI |
UTQGYDLGNOWDNO-LUZCCYEVSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


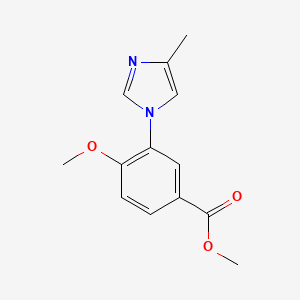
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
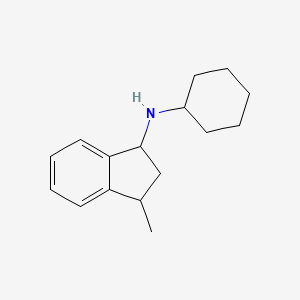
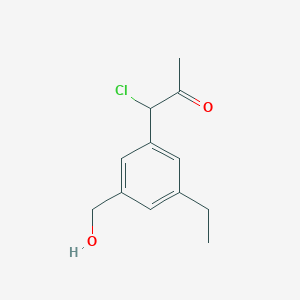
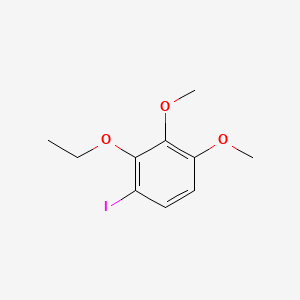
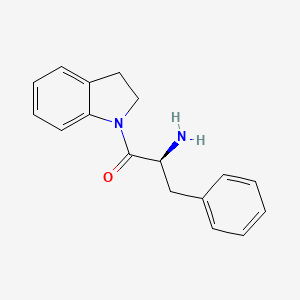
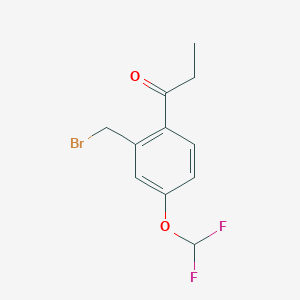

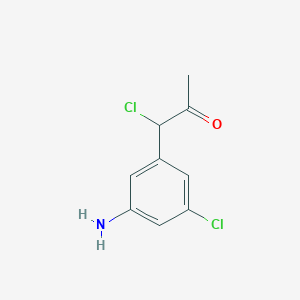
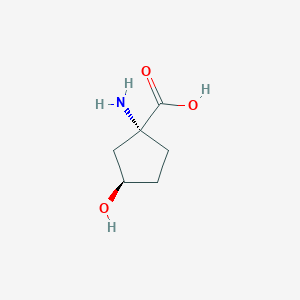
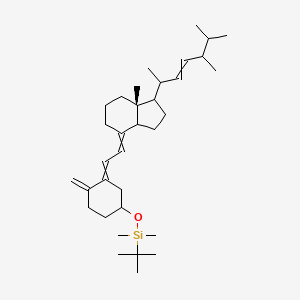
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
